molecular formula C16H10ClFN2O2 B7788100 (2Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide

(2Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide

Cat. No.: B7788100
M. Wt: 316.71 g/mol
InChI Key: WGCQQQIKFTXKSQ-PFONDFGASA-N
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Description

(2Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide is a useful research compound. Its molecular formula is C16H10ClFN2O2 and its molecular weight is 316.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15(21)14(9-19)16(22)20-13-7-5-12(18)6-8-13/h1-8,21H,(H,20,22)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCQQQIKFTXKSQ-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide, also known by its CAS number 866151-39-5, is a synthetic compound with potential biological activity. Its molecular formula is C16H10ClFN2O2C_{16}H_{10}ClFN_{2}O_{2} and it has a molecular weight of 316.71 g/mol. This compound has garnered attention in various fields of research due to its unique structural features and potential pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (Z)-3-(4-chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxyprop-2-enamide
  • Molecular Formula : C16H10ClFN2O2C_{16}H_{10}ClFN_{2}O_{2}
  • Molecular Weight : 316.71 g/mol

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on various biological pathways.

Anti-Cancer Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit cell proliferation in various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
    • In vitro studies have demonstrated that this compound can significantly reduce the viability of breast cancer and lung cancer cells.
  • Case Studies :
    • A study published in Cancer Letters reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, suggesting its potential for development as a therapeutic agent.
    • Another investigation highlighted its synergistic effects when combined with standard chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines.

Anti-Inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Cytokines :
    • In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by LPS (lipopolysaccharide), indicating a potential role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-CancerInduces apoptosis in cancer cell lines; reduces tumor size in xenograft models
Anti-InflammatoryInhibits pro-inflammatory cytokines in macrophages
Synergistic EffectsEnhances efficacy of chemotherapeutic agents against resistant cells

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